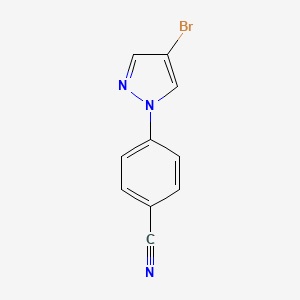

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJHOGJNHBJBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS No. 1184544-36-2), a pivotal heterocyclic intermediate in contemporary medicinal chemistry. The document delves into the compound's physicochemical properties, outlines plausible and efficient synthetic routes, discusses state-of-the-art characterization methodologies, and explores its significant applications, particularly as a key building block in the synthesis of targeted therapeutics such as Janus kinase (JAK) inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent ruxolitinib, feature a pyrazole core, underscoring its therapeutic relevance. The functionalization of the pyrazole ring is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles.

This compound emerges as a particularly valuable intermediate in this context. The presence of a bromine atom at the 4-position of the pyrazole ring provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-aryl linkage to a benzonitrile moiety further expands its utility, positioning it as a key precursor for a range of complex bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value |

| CAS Number | 1184544-36-2 |

| Molecular Formula | C₁₀H₆BrN₃ |

| Molecular Weight | 248.08 g/mol |

| IUPAC Name | 4-(4-bromopyrazol-1-yl)benzonitrile |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |

Synthesis of this compound: A Methodological Deep Dive

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is highly suitable for the synthesis of N-arylpyrazoles.[1][2] This reaction offers high functional group tolerance and generally proceeds with excellent yields under relatively mild conditions.

References

An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: Properties, Synthesis, and Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document consolidates available data to offer a detailed perspective for researchers engaged in drug discovery and the development of novel chemical entities. We will delve into its structural characteristics, spectroscopic profile, a validated synthetic route with mechanistic insights, and explore its potential based on the well-established biological significance of the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of therapeutic agents, with the pyrazole ring system being a particularly prominent structural motif.[1] Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are featured in numerous approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole core allows for substitution at various positions, enabling chemists to finely tune the molecule's steric and electronic properties to optimize its pharmacological profile.[4] The compound this compound incorporates three key pharmacophores: the pyrazole ring, a bromine substituent, and a benzonitrile group, making it a valuable intermediate for creating diverse molecular architectures.

Molecular and Physicochemical Profile

This compound is a solid compound at room temperature.[5] Its core structure consists of a 4-bromopyrazole ring linked via a nitrogen atom to a p-cyanophenyl group.

| Property | Value | Source |

| CAS Number | 1184544-36-2 | [6][7] |

| Molecular Formula | C₁₀H₆BrN₃ | [7] |

| Molecular Weight | 248.08 g/mol | [7] |

| IUPAC Name | 4-(4-bromopyrazol-1-yl)benzonitrile | [6] |

| SMILES String | N#Cc1ccc(cc1)-n(c2)ncc2Br | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the coupling of 4-bromopyrazole with 4-fluorobenzonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromopyrazole (1.0 eq)

-

4-Fluorobenzonitrile (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-bromopyrazole in dimethylformamide, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the pyrazolate anion.

-

Add 4-fluorobenzonitrile to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and dry it under a vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole N-H, which is necessary to form the nucleophilic pyrazolate anion.

-

Solvent: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) reaction.

-

Temperature: Heating is required to overcome the activation energy for the displacement of the fluoride from the aromatic ring.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While a full experimental dataset for this compound is not publicly available, its structure allows for the prediction of key spectroscopic features. Commercial suppliers confirm that analytical techniques such as LCMS, GCMS, HPLC, NMR, and FTIR are used for its characterization.[6]

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole and benzonitrile rings. The pyrazole protons would appear as two distinct singlets, while the benzonitrile protons would exhibit a characteristic AA'BB' system (two doublets).

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The nitrile carbon would appear at the lower field (around 118 ppm), and the carbons attached to the bromine and nitrogen atoms would also have characteristic chemical shifts.

Expected IR Spectral Data

The infrared spectrum would be characterized by a sharp absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Other significant peaks would include C-H stretching of the aromatic rings and C=C/C=N stretching vibrations within the rings.

Expected Mass Spectrometry Data

The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Potential Applications in Drug Discovery

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[3]

-

Kinase Inhibition: Many pyrazole derivatives are potent kinase inhibitors used in cancer therapy.[3] The benzonitrile group in the target molecule is also a common feature in many kinase inhibitors, suggesting potential in this area.[8]

-

Anti-inflammatory Activity: Pyrazole-containing compounds, such as celecoxib, are well-known anti-inflammatory agents that act by inhibiting cyclooxygenase-2 (COX-2).[9]

-

Antimicrobial Agents: The pyrazole nucleus is found in various compounds with antibacterial and antifungal properties.[2]

The bromine atom on the pyrazole ring provides a reactive handle for further synthetic modifications, such as Suzuki or Stille cross-coupling reactions, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[10]

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its synthesis is straightforward, and its structure combines several key pharmacophoric features. Further research into the biological activities of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile AldrichCPR 1006538-45-9 [sigmaaldrich.com]

- 6. This compound [synhet.com]

- 7. heterocyclics.com [heterocyclics.com]

- 8. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.org.mx [scielo.org.mx]

An In-Depth Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to the development of a diverse array of therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of molecules targeting a wide range of biological pathways.[3][4] Within this important class of compounds, 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile has emerged as a critical building block, particularly in the synthesis of kinase inhibitors and other novel therapeutics.[5][6][7] This technical guide provides a comprehensive overview of the molecular structure, nomenclature, synthesis, and applications of this important intermediate, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and IUPAC Nomenclature

IUPAC Name: 4-(4-Bromopyrazol-1-yl)benzonitrile[3]

Molecular Formula: C₁₀H₆BrN₃

Molecular Weight: 248.08 g/mol

CAS Number: 1184544-36-2[3]

The molecular architecture of this compound is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A bromine atom is substituted at the 4-position of this pyrazole ring, a feature that is crucial for its utility in further chemical modifications. One of the nitrogen atoms of the pyrazole ring is attached to the 4-position of a benzonitrile moiety. The benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) group, plays a significant role in the electronic properties and potential biological interactions of the molecule and its derivatives.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound [synhet.com]

- 4. 1006538-45-9|4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

An In-Depth Examination of N-Arylation Strategies for Pharmaceutical Intermediates

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, making them critical components in drug discovery programs.[1][2][3] This guide provides a detailed technical overview of the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, a valuable intermediate for the construction of complex pharmaceutical agents. We delve into the primary synthetic methodologies, focusing on transition-metal-catalyzed N-arylation reactions. By examining the mechanistic underpinnings of both copper- and palladium-catalyzed systems, this document offers researchers the causal insights required to select and optimize reaction conditions, ensuring reproducible and high-yield access to this key building block.

Introduction: The Strategic Importance of Substituted Pyrazoles

The functionalization of the pyrazole ring is a central endeavor in synthetic organic chemistry, driven by the demand for novel molecular entities in pharmacology and agrochemistry.[4][5] The target molecule, this compound (CAS 1184544-36-2), combines three key structural motifs:

-

The Pyrazole Core: A stable aromatic heterocycle amenable to substitution at multiple positions.

-

A C4-Bromo Substituent: A versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.[6][7][8]

-

An N1-Aryl Linkage: The N-aryl bond is a common feature in bioactive molecules, and its formation is a critical step in the synthesis. The benzonitrile group itself can serve as a precursor to other functional groups or as a key interaction domain with biological targets.

The synthesis of this compound from 4-bromo-1H-pyrazole (CAS 2075-45-8) is fundamentally an N-arylation reaction—the formation of a nitrogen-carbon bond between the pyrazole's N1 atom and the phenyl ring of a benzonitrile derivative. This guide will focus on the most robust and widely applied methods for achieving this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Strategies: A Tale of Two Metals

The direct N-arylation of azoles like pyrazole requires overcoming the kinetic barrier of coupling a nucleophilic nitrogen with an aryl halide. Transition metal catalysis provides an elegant solution.

The Ullmann Condensation: The Copper-Catalyzed Workhorse

First reported over a century ago, the Ullmann reaction is a classic method for forming carbon-heteroatom and carbon-carbon bonds using copper catalysis.[9][10][11] In the context of N-arylation, it typically involves the coupling of a heterocycle with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures.

Mechanistic Rationale: The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[11]

-

Formation of Copper-Amide Complex: The pyrazole, acting as a nucleophile, coordinates with a Cu(I) salt in the presence of a base to form a copper-pyrazolide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient, high-valent Cu(III) species.

-

Reductive Elimination: This unstable intermediate rapidly undergoes reductive elimination to form the desired N-aryl pyrazole product and regenerate the active Cu(I) catalyst.

Experimental Causality:

-

Catalyst Choice: Copper(I) salts like CuI or Cu₂O are common. The use of stoichiometric copper was traditional, but modern protocols use catalytic amounts, often enhanced by ligands.[9]

-

Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically required to achieve the necessary reaction temperatures and to dissolve the reactants and base.

-

Base: A strong base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential to deprotonate the pyrazole, facilitating its coordination to the copper center.

-

Aryl Halide: The reaction is most efficient with activated aryl halides (e.g., those with electron-withdrawing groups) and proceeds best with aryl iodides and bromides. For synthesizing the target molecule, 4-fluorobenzonitrile is an excellent substrate due to the high reactivity of the C-F bond in nucleophilic aromatic substitution.

The Buchwald-Hartwig Amination: A Modern Palladium-Based Approach

Developed in the 1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthesis for its mild conditions and broad functional group tolerance.[12] While less common for pyrazole N-arylation than the Ullmann reaction, it is a powerful alternative, particularly for challenging substrates.[4]

Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide C-X bond, forming a Pd(II) complex.

-

Ligand Exchange/Coordination: The deprotonated pyrazole displaces a ligand on the Pd(II) center.

-

Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the N-aryl pyrazole product and regenerating the Pd(0) catalyst.

The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are critical as they promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[12][13]

Recommended Synthetic Protocol: Ullmann-Type N-Arylation

For the synthesis of this compound, the Ullmann-type condensation offers a robust, cost-effective, and reliable method. The following protocol is a self-validating system based on established principles for the N-arylation of azoles.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purpose |

| 4-Bromo-1H-pyrazole | 2075-45-8 | 146.97 g/mol | Starting Material |

| 4-Fluorobenzonitrile | 1147-62-2 | 121.11 g/mol | Arylating Agent |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | Catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent |

| Silica Gel | 7631-86-9 | - | Stationary Phase |

Experimental Workflow

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann coupling-An overview - operachem [operachem.com]

- 12. benchchem.com [benchchem.com]

- 13. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

<_ _>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents.[1][3] This guide provides a comprehensive exploration of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. From well-established anti-inflammatory drugs to emerging anticancer and antimicrobial agents, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Enduring Significance of the Pyrazole Moiety

First described by Ludwig Knorr in 1883, pyrazole is an aromatic heterocyclic molecule with the chemical formula C₃H₄N₂.[2] The unique electronic configuration and structural features of the pyrazole ring allow for a multitude of substitutions, enabling the fine-tuning of its physicochemical properties and biological targets.[1] This adaptability has made pyrazole a "privileged scaffold" in drug design, a core structure that can be modified to interact with a wide range of biological targets with high affinity and selectivity.[1][4]

Historically, pyrazole derivatives have been recognized for their analgesic and antipyretic properties, with early examples like antipyrine and aminopyrine paving the way for more advanced therapeutics.[5][6] The discovery of celecoxib, a selective COX-2 inhibitor, marked a significant milestone, showcasing the potential of pyrazole-based compounds to achieve target selectivity and reduce adverse effects.[5][7] Today, the applications of pyrazole derivatives have expanded dramatically, encompassing a broad spectrum of diseases and biological processes.[2][3] This guide will explore the key therapeutic areas where pyrazole derivatives have made a significant impact, including their roles as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Mechanism of Action: Selective COX-2 Inhibition

The most well-understood mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[9][10][11] Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10][12] However, COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[13]

Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Pyrazole-containing drugs, such as celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[11][13] This selectivity is attributed to the presence of a sulfonamide side chain that fits into a specific hydrophilic pocket near the active site of COX-2, a feature absent in COX-1.[10][11] By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal complications.[13]

Caption: Selective Inhibition of COX-2 by Pyrazole Derivatives.

Beyond COX-2: Other Anti-inflammatory Mechanisms

While COX-2 inhibition is a primary mechanism, research has revealed that pyrazole derivatives can exert their anti-inflammatory effects through other pathways:

-

Cytokine Modulation: Certain pyrazoles can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

-

NF-κB Suppression: The transcription factor NF-κB plays a central role in the inflammatory response. Some pyrazole compounds have been shown to inhibit the NF-κB signaling pathway.[5]

-

p38 MAPK Inhibition: Pyrazole-based compounds have been developed as potent inhibitors of p38 MAP kinase, a key enzyme in the signal transduction pathway leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

A standard in vivo model to assess the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test.

Objective: To evaluate the ability of a test pyrazole derivative to reduce acute inflammation.

Methodology:

-

Animal Selection: Use healthy adult rats or mice of a specific strain (e.g., Wistar rats or Swiss albino mice).

-

Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard drug group (e.g., diclofenac sodium), and one or more test groups receiving different doses of the pyrazole derivative.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The versatility of the pyrazole scaffold has been extensively exploited in the development of anticancer agents.[16][17] Pyrazole derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[12][16]

Mechanisms of Anticancer Action

Pyrazole-based compounds exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes involved in cancer cell growth and survival.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer.[18][19] Pyrazole derivatives have been designed as potent inhibitors of various CDKs, including CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis.[18][20]

-

Tyrosine Kinase Inhibition: Many pyrazole compounds act as inhibitors of tyrosine kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical for tumor growth and angiogenesis.[17]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives have been found to inhibit the polymerization of tubulin, a key component of the cytoskeleton, thereby disrupting mitosis and inducing apoptosis in cancer cells.[21]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer. Certain pyrazole derivatives have shown inhibitory activity against components of this pathway, such as PI3 kinase.[16]

-

Induction of Apoptosis: Many pyrazole-based anticancer agents induce programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[12]

Caption: Multifaceted Anticancer Mechanisms of Pyrazole Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

Objective: To determine the in vitro cytotoxicity of a test pyrazole derivative against a specific cancer cell line.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[22] Pyrazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[7][22][23]

Mechanisms of Antimicrobial Action

The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation, but several potential targets have been identified:

-

Enzyme Inhibition: Pyrazoles may inhibit essential microbial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall formation.

-

Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain pyrazoles have been shown to inhibit biofilm formation.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the antimicrobial potency of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.[22] For example, the introduction of specific pharmacophores, such as thiazole or coumarin moieties, can enhance the antibacterial and antifungal activity.[22]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25]

Objective: To determine the MIC of a test pyrazole derivative against a panel of bacteria and fungi.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the test pyrazole derivative in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures.[26] Pyrazole derivatives have emerged as a promising class of anticonvulsant agents, with some compounds showing efficacy in preclinical models of epilepsy.[27][28][29]

Mechanisms of Anticonvulsant Action

The anticonvulsant effects of pyrazole derivatives are thought to be mediated through various mechanisms that reduce neuronal hyperexcitability:

-

Modulation of Ion Channels: Some pyrazoles may interact with voltage-gated sodium channels or calcium channels, which play a critical role in the generation and propagation of action potentials.

-

Enhancement of GABAergic Neurotransmission: GABA is the primary inhibitory neurotransmitter in the central nervous system. Certain pyrazole compounds may enhance GABAergic inhibition, thereby suppressing seizure activity.

-

Antagonism of Glutamatergic Neurotransmission: Glutamate is the main excitatory neurotransmitter. Some pyrazoles may act as antagonists of glutamate receptors, such as the NMDA receptor.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[30][31][32]

Objective: To evaluate the anticonvulsant activity of a test pyrazole derivative.

Methodology:

-

Animal Selection and Grouping: Use mice or rats and divide them into control and test groups.

-

Drug Administration: Administer the vehicle or test compound at various doses.

-

Induction of Seizure: After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.[30][33] The stimulus parameters are typically 50 mA at 60 Hz for 0.2 seconds in mice.[30]

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[33]

-

Determination of Protection: An animal is considered protected if the tonic hindlimb extension is abolished.[30]

-

Data Analysis: Calculate the percentage of protection at each dose and determine the ED₅₀ (the dose that protects 50% of the animals).

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have solidified its status as a privileged structure in medicinal chemistry. The broad spectrum of biological activities, from anti-inflammatory and anticancer to antimicrobial and anticonvulsant, underscores the immense potential of pyrazole derivatives in addressing a wide range of human diseases.[2][3]

Future research in this field will likely focus on several key areas:

-

Development of More Selective Inhibitors: The design of pyrazole derivatives with higher selectivity for their intended targets will be crucial to minimize off-target effects and improve safety profiles.

-

Exploration of Novel Biological Targets: As our understanding of disease biology grows, new molecular targets will be identified, providing opportunities to design novel pyrazole-based inhibitors.

-

Combination Therapies: Investigating the synergistic effects of pyrazole derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly in complex diseases like cancer.

-

Advanced Drug Delivery Systems: The use of innovative drug delivery technologies can enhance the bioavailability and therapeutic efficacy of pyrazole-based compounds.

The continued exploration of the chemical space around the pyrazole nucleus, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. ClinPGx [clinpgx.org]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 20. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 22. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]

- 24. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apec.org [apec.org]

- 26. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 27. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

The Benzonitrile Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzonitrile moiety, an aromatic ring functionalized with a nitrile group, has transitioned from a simple chemical intermediate to a cornerstone of modern medicinal chemistry.[1] Its unique combination of physicochemical properties—including a strong dipole moment, metabolic stability, and the ability to act as a versatile bioisostere—has cemented its status as a privileged scaffold.[2][3] This guide provides a senior application scientist's perspective on the strategic incorporation of the benzonitrile group in drug design. We will explore its fundamental electronic and structural characteristics, dissect its role in target engagement and metabolic fate, and analyze its application in market-approved therapeutics. This document is designed to be a practical resource, integrating field-proven insights with detailed experimental protocols to empower researchers in their drug discovery endeavors.

Foundational Physicochemical & Electronic Properties

The utility of the benzonitrile group in drug design is a direct consequence of its distinct electronic and structural features. The nitrile group (-C≡N) is strongly electron-withdrawing, which profoundly influences the attached benzene ring and the molecule's overall properties.[1]

1.1. Electronic Influence and Dipole Moment The linear cyano group creates a powerful dipole moment, significantly polarizing the aromatic π-system.[4][5] This polarization is critical for several reasons:

-

Target Interactions: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding pocket.[2][6]

-

π-π Stacking: The polarized aromatic ring can engage in optimized π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.[4]

-

Reduced Oxidative Metabolism: The electron-withdrawing nature makes the aromatic ring less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common route of drug degradation.[4][7]

1.2. Structural and Conformational Rigidity The benzonitrile unit provides a rigid, planar scaffold. This conformational rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target, often leading to higher affinity. It serves as a reliable anchor from which other functionalities can be explored to optimize structure-activity relationships (SAR).

Data Presentation: Physicochemical Properties of Benzonitrile

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₇H₅N | Provides a foundational aromatic scaffold.[8] |

| Molar Mass | 103.12 g/mol | A relatively small, low-molecular-weight starting point.[3] |

| Dipole Moment | ~4.18 D | High polarity influences solubility and target interactions.[5] |

| LogP | 1.56 | Moderate lipophilicity, balancing membrane permeability and aqueous solubility. |

| Water Solubility | <0.5 g/100 mL | Slightly soluble in water, but soluble in many organic solvents.[3][8] |

Visualization: Electronic Properties of Benzonitrile

Caption: Key electronic properties of the benzonitrile moiety.

The Role of Benzonitrile as a Bioisostere

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to fine-tune a drug's pharmacological and pharmacokinetic profile.[9][10] The benzonitrile group is a highly effective non-classical bioisostere for various functionalities.

2.1. Mimicking Carbonyls and Hydroxyls The nitrile's ability to act as a hydrogen bond acceptor allows it to mimic the function of a ketone's carbonyl oxygen.[4] This is a field-proven strategy, particularly in enzyme inhibitor design. For example, in non-steroidal androgen receptor antagonists, the nitrile group successfully mimics the 3-keto functionality of dihydrotestosterone, enabling crucial hydrogen bonds within the receptor's active site.[7]

2.2. Replacement for Halogens and Other Groups In certain contexts, the benzonitrile moiety can replace halogens like chlorine or bromine. While electronically different, its size and ability to occupy a specific pocket can replicate the steric role of a halogen while introducing a polar interaction point. This can improve solubility and reduce the potential for metabolic liabilities associated with some halogenated aromatics.

Visualization: Benzonitrile in Bioisosteric Replacement

Caption: Workflow of bioisosteric replacement using benzonitrile.

Metabolic Stability and Pharmacokinetic Implications

A drug's success is heavily dependent on its metabolic stability, which influences its half-life, bioavailability, and dosing regimen.[11] The benzonitrile group is generally considered metabolically robust.

3.1. Resistance to Metabolism In the vast majority of nitrile-containing pharmaceuticals, the cyano group passes through the body unchanged.[4][7] The carbon-nitrogen triple bond is highly stable and not readily hydrolyzed by common metabolic enzymes. Furthermore, placing the nitrile on a fully substituted or aromatic carbon prevents α-carbon oxidation, a pathway that can lead to the release of cyanide.[4][12] This inherent stability is a primary reason for its prevalence in drug candidates.

3.2. Cytochrome P450 Interactions While the nitrile itself is stable, it can be metabolized under specific circumstances, though this is rare. Some cytochrome P450 enzymes, notably CYP3A4, can mediate the oxidative conversion of a nitrile to a corresponding amide.[13][14] This is not a hydrolytic process; the oxygen atom is derived from molecular oxygen (O₂), not water.[14] This pathway is generally a minor metabolic route and is highly dependent on the overall structure of the molecule.[14] The potential for cyanide release from benzonitrile itself is extremely low in vivo, as it lacks an adjacent proton required for the typical oxidation pathway that forms cyanohydrins.[4][8]

Visualization: Metabolic Fate of the Benzonitrile Group

Caption: Primary metabolic pathways for benzonitrile-containing drugs.

Case Studies: Benzonitrile in Marketed Drugs

The strategic importance of the benzonitrile moiety is best illustrated by its presence in numerous successful drugs across various therapeutic areas.[1][6]

4.1. Aromatase Inhibitors in Oncology: Letrozole & Anastrozole Letrozole and Anastrozole are potent, non-steroidal aromatase inhibitors used to treat hormone-responsive breast cancer.[15]

-

Mechanism of Action: They competitively bind to the heme group of the aromatase enzyme, blocking the conversion of androgens to estrogens.[1]

-

Role of Benzonitrile: The para-substituted benzonitrile is essential for activity.[4] The nitrile nitrogen is believed to coordinate with the heme iron of the enzyme, mimicking the role of a carbonyl group on the natural substrate, androstenedione.[4][6] This interaction is a classic example of the nitrile acting as a key pharmacophore.

4.2. Androgen Receptor Antagonists: Bicalutamide & Enzalutamide Used in the treatment of prostate cancer, these drugs act as competitive antagonists of the androgen receptor (AR).[1]

-

Mechanism of Action: They bind to the AR, preventing endogenous androgens from activating it.

-

Role of Benzonitrile: In Enzalutamide, the cyano group forms critical hydrogen bonds with residues Arg752 and Gln711 within the androgen-binding pocket.[16] In Bicalutamide, the nitrile participates in a hydrogen bond to an arginine residue and a key water molecule in the active site.[7] This demonstrates the moiety's critical role as a hydrogen bond acceptor for high-affinity binding.

4.3. Other Examples

-

Perampanel: A noncompetitive AMPA receptor antagonist for treating epilepsy, where the benzonitrile group is part of the core 1,3,5-triaryl-1H-pyridin-2-one structure essential for its potent activity.[17]

-

Ruxolitinib: A Janus kinase (JAK) inhibitor where the nitrile group contributes to the overall electronic and binding properties required for potent and selective inhibition.[6]

Data Presentation: Representative Benzonitrile-Containing Drugs

| Drug Name | Therapeutic Class | Specific Role of Benzonitrile Moiety |

| Letrozole | Aromatase Inhibitor | Essential pharmacophore; coordinates with heme iron in the enzyme active site.[1][4] |

| Anastrozole | Aromatase Inhibitor | Essential pharmacophore; fits steric space of the active site and polarizes the ring.[4][6] |

| Bicalutamide | Androgen Receptor Antagonist | Hydrogen bond acceptor, mimicking the natural ligand's keto group.[1][7] |

| Enzalutamide | Androgen Receptor Antagonist | Forms crucial hydrogen bonds with key arginine and glutamine residues in the binding pocket.[16] |

| Perampanel | AMPA Receptor Antagonist | Integral part of the pharmacophore required for potent noncompetitive antagonism.[17] |

Experimental Protocols for Evaluation

To translate theory into practice, rigorous experimental validation is necessary. The following protocols represent self-validating systems commonly used in drug discovery to assess compounds containing a benzonitrile moiety.

5.1. Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Causality: This assay is critical for predicting the in vivo half-life of a drug. A compound that is rapidly metabolized by liver enzymes (low stability) will likely have poor bioavailability and a short duration of action. This experiment quantifies the rate of metabolism, providing a key parameter for lead optimization.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a 10 mM stock solution of the benzonitrile-containing test compound in DMSO.

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM solution.

-

Add the test compound to the HLM solution to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

-

Data Interpretation:

-

Plot the natural log of the percent remaining parent compound versus time.

-

The slope of the line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

5.2. Protocol: Aromatase (CYP19A1) Inhibition Assay

Causality: For drugs like Letrozole, the primary mechanism of action is enzyme inhibition. This assay directly measures the potency of a compound against its intended target. The resulting IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is a critical measure of efficacy.

Methodology:

-

Reagent Preparation:

-

Use a commercially available Aromatase (CYP19A1) inhibitor screening kit, which typically includes recombinant human aromatase, a fluorogenic substrate (e.g., dibenzylfluorescein), and NADPH.

-

Prepare serial dilutions of the benzonitrile-containing test compound (and a positive control like Letrozole) in assay buffer.

-

-

Reaction Setup:

-

In a black 96-well plate, add the aromatase enzyme solution.

-

Add the test compound dilutions to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NADPH.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence signal (e.g., Ex/Em = 485/538 nm) kinetically over 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence vs. time curve) for each compound concentration.

-

Calculate the percent inhibition for each concentration relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The benzonitrile moiety is far more than a simple functional group; it is a strategic tool in the medicinal chemist's arsenal.[1] Its inherent metabolic stability, rigid structure, and unique electronic properties make it an invaluable component for optimizing drug-like properties.[1][18] Its proven success in modulating targets from hormone receptors to enzymes underscores its versatility.[2][15] As our understanding of structural biology and drug metabolism deepens, the rational application of the benzonitrile scaffold will undoubtedly continue to yield novel therapeutics with improved efficacy and safety profiles. Future work will likely focus on incorporating this moiety into novel scaffolds and exploring its role in modulating new target classes, further solidifying its legacy as a privileged structure in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. longdom.org [longdom.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

A Technical Guide to the Solubility and Stability of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Abstract

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS No. 1184544-36-2) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its utility as a pharmaceutical intermediate stems from the unique reactivity of its constituent moieties: the 4-bromopyrazole ring, which serves as a versatile scaffold for introducing diverse functional groups, and the benzonitrile group.[3] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is a critical prerequisite for its effective application in drug discovery workflows, from initial screening to formulation development. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations. It offers not just protocols, but the strategic rationale behind them, empowering researchers to generate robust and reliable data.

Compound Identity and Physicochemical Landscape

Chemical Identity

-

IUPAC Name: 4-(4-bromopyrazol-1-yl)benzonitrile[1]

-

CAS Number: 1184544-36-2[1]

-

Molecular Formula: C₁₀H₆BrN₃[2]

-

Molecular Weight: 248.08 g/mol [2]

-

Structure:

Significance in Drug Discovery

The 4-bromo-1H-pyrazole structure is a cornerstone for building complex molecules with desired biological activities.[3] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space around the pyrazole core. Pyrazole derivatives have demonstrated promise in a multitude of therapeutic areas, including oncology and infectious diseases.[3] The benzonitrile group, while also a potential site for chemical modification, primarily influences the molecule's polarity, metabolic stability, and potential for hydrogen bonding interactions. A thorough understanding of this intermediate's solubility and stability is paramount to prevent costly delays and ensure the integrity of subsequent synthetic steps and biological assays.

Solubility Profiling: A Gateway to Application

Solubility is a master variable that dictates a compound's behavior in virtually every experimental context, from enzymatic assays to in vivo pharmacokinetic studies. Poor solubility can lead to misleading biological data and significant formulation challenges. The following sections outline a robust, multi-tiered approach to characterizing the solubility of this compound.

Rationale for Solvent Selection

The choice of solvents for solubility testing should mirror the compound's intended uses. A standard panel should include:

-

Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions, as well as buffers at acidic (e.g., pH 2.0) and basic (e.g., pH 9.0) values to understand the impact of ionizability.

-

Organic Solvents: Dimethyl sulfoxide (DMSO) is the universal solvent for primary compound storage and screening. Other relevant solvents include ethanol, methanol, and acetonitrile, which are common in analytical procedures and formulation studies.

Experimental Workflow for Comprehensive Solubility Assessment

The workflow below illustrates a logical progression from rapid, early-stage assessment to a more definitive, resource-intensive determination.

Caption: A two-phase workflow for determining compound solubility.

Protocol 1: High-Throughput Kinetic Solubility Screening

This method provides a rapid assessment of solubility under supersaturated conditions, mimicking the process of diluting a DMSO stock into an aqueous assay buffer.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration into a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Precipitate Removal: Filter the samples through a 0.45 µm filter plate into a clean collection plate.

-

Quantification: Analyze the filtrate using a suitable analytical method, such as HPLC-UV, comparing the peak area to a standard curve prepared in a DMSO/buffer mixture. The highest concentration that remains in solution is the kinetic solubility.

Data Presentation: Predicted Solubility Profile

While experimental data is pending, a predicted profile based on related structures like 4-bromobenzonitrile suggests poor aqueous solubility.[4] The expected results from the protocols above would be summarized as follows:

| Solvent System | Predicted Solubility (µg/mL) | Method | Rationale |

| PBS (pH 7.4) | < 1 | Thermodynamic | The molecule is neutral, non-ionizable, and hydrophobic. |

| 0.1 N HCl (pH ~1) | < 1 | Thermodynamic | No basic pKa site for salt formation. |

| DMSO | > 10,000 | Visual | Common solvent for high-concentration stocks. |

| Ethanol | 50 - 200 | Thermodynamic | Soluble in polar organic solvents. |

| Acetonitrile | 20 - 100 | Thermodynamic | Moderate polarity, common HPLC solvent. |

Stability Assessment and Degradation Pathway Elucidation

Stability testing is a non-negotiable step to define a compound's shelf-life, identify liable functional groups, and develop a stability-indicating analytical method. A forced degradation study is the cornerstone of this effort.

Designing a Forced Degradation Study

The objective is not to completely destroy the molecule, but to induce a target degradation of 5-20%. This provides a sufficient quantity of degradants for identification without being overly destructive. The study should be guided by principles outlined in the ICH Q1A guidelines.

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

-

Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Incubate at 60°C.

-

Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Incubate at 60°C.

-

Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

-

Thermal Condition: Incubate the stock solution at 80°C.

-

Photolytic Condition: Expose the stock solution to light in a photostability chamber meeting ICH Q1B options.

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL).

-

Analysis: Analyze all samples, including an unstressed control, using the stability-indicating HPLC method described in Section 4.0.

Anticipated Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated:

-

Hydrolysis of the Nitrile: Under strong acidic or basic conditions, the nitrile group (-C≡N) is susceptible to hydrolysis. This would likely proceed first to a primary amide intermediate (4-(4-bromo-1H-pyrazol-1-yl)benzamide) and subsequently to the corresponding carboxylic acid (4-(4-bromo-1H-pyrazol-1-yl)benzoic acid). This pathway has been observed for other benzonitrile-containing compounds.[5][6]

-

Reactions at the C-Br Bond: The carbon-bromine bond on the pyrazole ring could be susceptible to photolytic cleavage, potentially leading to radical-mediated degradation products. Under certain nucleophilic conditions, substitution of the bromide could also occur, although this is generally less common than hydrolysis.

Data Presentation: Example Forced Degradation Summary

| Stress Condition | Duration | % Assay Remaining | % Total Impurities | Major Degradant RRT | Observations |

| 0.1 N HCl / 60°C | 24h | 98.5 | 1.2 | 0.75 | Minor degradation observed. |

| 0.1 N NaOH / 60°C | 8h | 85.2 | 14.5 | 0.68 | Significant degradation, likely nitrile hydrolysis. |

| 3% H₂O₂ / RT | 24h | 99.1 | 0.8 | N/A | Compound appears stable to oxidation. |

| 80°C (Solution) | 48h | 99.5 | 0.5 | N/A | Thermally stable in solution. |

| Photolytic (ICH Q1B) | - | 92.3 | 7.5 | 0.82, 0.91 | Moderate degradation with multiple products. |

Core Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust, stability-indicating HPLC method is the linchpin of any solubility or stability study. Its primary requirement is the ability to resolve the parent compound from all potential process impurities and degradation products.

Method Rationale and Parameters

A reverse-phase HPLC method is the logical choice for a molecule of this polarity. A gradient elution is necessary to ensure that any degradants, which are likely to be more polar (e.g., the carboxylic acid), are eluted and resolved from the parent peak.

| Parameter | Recommended Condition | Justification |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Industry-standard for good resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 10% to 95% B over 10 minutes | Ensures elution of both polar and non-polar species. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Improves peak shape and ensures run-to-run reproducibility. |

| Detection (UV) | 254 nm | A common wavelength for aromatic systems; should be optimized via UV scan. |

| Injection Volume | 2 µL | Minimizes potential for peak distortion from the injection solvent. |

Method Validation and System Suitability

-

Specificity: The key validation parameter. It must be demonstrated by analyzing the forced degradation samples. The method is specific if the parent peak is resolved from all degradation products with a resolution of >1.5. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

System Suitability: Before any analysis, a system suitability standard (a solution of the compound and a known impurity or degradant) should be injected. Acceptance criteria typically include tailing factor (<2.0), theoretical plates (>2000), and reproducibility of injections (%RSD <2.0%).

Recommended Storage and Handling

Based on the anticipated stability profile, this compound should be handled with the following precautions:

-

Solid State: Store in well-sealed containers, protected from light, at ambient or refrigerated temperatures. The solid form is expected to be highly stable.

-

In Solution: Prepare solutions in DMSO fresh for screening campaigns. For long-term storage, solutions should be frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from prolonged exposure to light, especially high-intensity light.

Conclusion

This compound is a valuable but poorly characterized intermediate. The technical framework presented in this guide provides a clear and scientifically rigorous path for its characterization. A systematic investigation of its solubility will reveal its limitations in aqueous media and guide the selection of appropriate solvents for its use. The forced degradation study is critical for identifying its chemical liabilities—most notably the anticipated susceptibility to base-catalyzed hydrolysis and photolytic degradation. The development of a robust, stability-indicating HPLC method is the foundational analytical tool that enables all of these assessments. By implementing these methodologies, researchers can ensure data integrity, avoid experimental artifacts, and confidently advance their drug discovery programs.

References

Methodological & Application

Application Note & Synthesis Protocol: 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Introduction: Strategic Importance of N-Arylpyrazoles

The N-arylpyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS No: 1184544-36-2) is a particularly valuable synthetic intermediate.[1] The presence of three key functional groups—a pyrazole ring, a bromine atom, and a benzonitrile moiety—provides a versatile platform for molecular elaboration. The bromine atom at the C4 position serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.[2] This trifecta of reactivity makes the title compound a cornerstone for building diverse molecular libraries in the pursuit of novel therapeutics in areas like oncology and infectious diseases.[3]

This document provides a robust and reproducible protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, followed by comprehensive guidelines for product purification and characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via the N-arylation of 4-bromopyrazole with 4-fluorobenzonitrile. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Overall Reaction:

Mechanistic Rationale (SNAr):

The SNAr mechanism is contingent on three key factors present in this protocol:

-

Activated Aromatic Ring: The benzonitrile ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitrile (-C≡N) group at the para position. This group stabilizes the negative charge that develops in the intermediate.

-

Good Leaving Group: The fluorine atom is an effective leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

-

Strong Nucleophile: 4-Bromopyrazole is deprotonated by a base (potassium carbonate) to form the pyrazolate anion, which is a potent nucleophile.

The reaction proceeds through a two-step addition-elimination sequence. The pyrazolate anion attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the final N-arylated product. The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation (K+) but not the nucleophile, enhancing its reactivity.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | CAS No. | MW ( g/mol ) | Amount | Mmol | Equivalents | Notes |

| 4-Bromopyrazole | 2075-45-8 | 146.98 | 1.47 g | 10.0 | 1.0 | Purity ≥97% |

| 4-Fluorobenzonitrile | 1194-02-1 | 121.11 | 1.21 g | 10.0 | 1.0 | Purity ≥98%[4] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 | 2.0 | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 40 mL | - | - | Anhydrous |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - | - | Reagent grade for workup |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - | For drying |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (1.47 g, 10.0 mmol) and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Scientist's Note: Using finely powdered K₂CO₃ increases the surface area, leading to more efficient deprotonation of the pyrazole. Anhydrous conditions are critical to prevent unwanted side reactions.

-

-

Solvent and Reagent Addition: Add anhydrous DMF (40 mL) to the flask. Flush the apparatus with an inert gas (Nitrogen or Argon). Begin stirring to create a suspension. Add 4-fluorobenzonitrile (1.21 g, 10.0 mmol) to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 110-120 °C in an oil bath.

-

Scientist's Note: The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexanes:Ethyl Acetate. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 12-18 hours.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Carefully pour the dark reaction mixture into a beaker containing ~150 mL of ice-water. A precipitate should form.

-

Scientist's Note: Quenching in ice-water precipitates the organic product while dissolving the inorganic salts (KBr, excess K₂CO₃) and DMF.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale-yellow solid.

Purification

The crude solid can be purified by recrystallization.

-

Dissolve the crude product in a minimum amount of hot ethanol or isopropanol.

-

Slowly add water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

-

Expected Yield: 70-85%

-

Appearance: White to off-white crystalline solid.

-

Product Characterization & Validation

To confirm the identity and purity of the synthesized this compound, the following characterization data should be acquired.

Caption: Logic diagram for analytical validation of the final product.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.13 (s, 1H, pyrazole C5-H)

-

δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H ortho to CN)

-

δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H ortho to pyrazole)

-

δ 7.70 (s, 1H, pyrazole C3-H)

-

Interpretation: The two doublets in the aromatic region confirm the 1,4-disubstituted benzene ring. The two singlets are characteristic of the protons on the pyrazole ring.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 143.1, 142.4, 133.6 (2C), 128.0, 120.9 (2C), 117.9, 113.1, 93.9.

-

Interpretation: The spectrum should show 9 distinct carbon signals, consistent with the molecular structure. The signal around δ 117.9 corresponds to the nitrile carbon, and the signal at δ 93.9 corresponds to the brominated carbon (C4) of the pyrazole ring.

-

-

Mass Spectrometry (ESI+):

-

m/z calculated for C₁₀H₇BrN₃ [M+H]⁺: 247.98, 249.98.

-

Interpretation: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 mass units, confirming the presence of one bromine atom.

-

References

Application Notes and Protocols for 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the application of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile in medicinal chemistry. This versatile heterocyclic building block serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. We present detailed protocols for the synthesis of the title compound and its subsequent derivatization via Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery. Furthermore, this note explores the structure-activity relationships of analogous compounds, highlighting the significance of the pyrazole-benzonitrile scaffold in the development of targeted therapeutics, particularly in the realm of kinase and androgen receptor modulation. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery